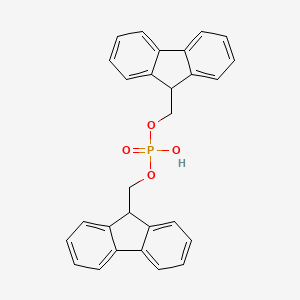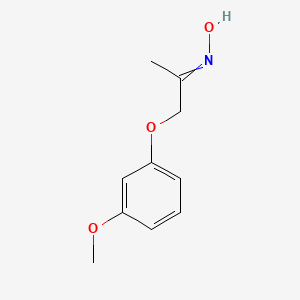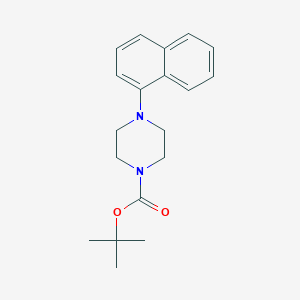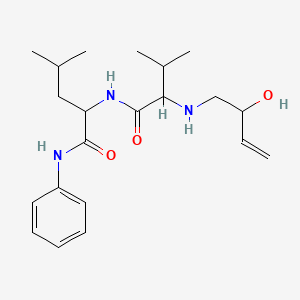
N~1~,N~1~,N~4~,N~4~-Tetraphenylnaphthalene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine: (MFCD32708798) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two phenyl groups attached to each nitrogen atom of the naphthalene ring. This compound is known for its unique electronic properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine typically involves the reaction of 1,4-diaminonaphthalene with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism of action of N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it an effective charge carrier in electronic devices. In biological systems, it can interact with cellular components, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- N1,N1,N4,N4-Tetraphenylbenzidine
- N1,N1,N4,N4-Tetraphenyl-1,4-phenylenediamine
- N1,N1,N4,N4-Tetraphenyl-1,4-diaminobenzene
Comparison: N1,N1,N4,N4-Tetraphenyl-1,4-naphthalenediamine is unique due to the presence of the naphthalene ring, which imparts distinct electronic properties compared to its benzene analogs. This structural difference results in variations in reactivity, stability, and applications. For instance, the naphthalene ring enhances the compound’s ability to participate in π-π stacking interactions, making it more suitable for use in electronic devices.
Propriétés
Numéro CAS |
244280-90-8 |
|---|---|
Formule moléculaire |
C34H26N2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
1-N,1-N,4-N,4-N-tetraphenylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C34H26N2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-26-34(32-24-14-13-23-31(32)33)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
Clé InChI |
WRWCNKMJAJDJOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)


![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
